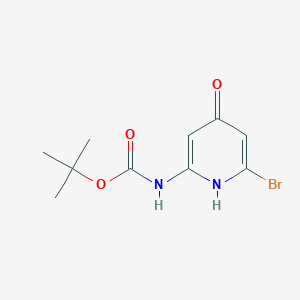
tert-Butyl (6-bromo-4-hydroxypyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (6-bromo-4-hydroxypyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-4-hydroxypyridin-2-yl)carbamate typically involves the reaction of 6-bromo-4-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows: [ \text{6-bromo-4-hydroxypyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: tert-Butyl (6-bromo-4-hydroxypyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation Reactions: Products with the hydroxyl group converted to a carbonyl group.
Reduction Reactions: Products with the bromine atom removed or the carbamate group converted to an amine.
科学研究应用
Chemistry: tert-Butyl (6-bromo-4-hydroxypyridin-2-yl)carbamate is used as a building block in organic synthesis. It can be used to introduce the tert-butyl carbamate protecting group into molecules, which can be later removed under mild conditions.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to develop new drugs or drug candidates, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-Butyl (6-bromo-4-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate compound without the bromine and hydroxyl groups.
6-Bromo-4-hydroxypyridine: A related compound lacking the carbamate group.
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate: A similar compound with chlorine atoms instead of bromine.
Uniqueness: tert-Butyl (6-bromo-4-hydroxypyridin-2-yl)carbamate is unique due to the presence of both the bromine atom and the hydroxyl group on the pyridine ring. These functional groups confer specific chemical reactivity and biological activity, making this compound valuable for various applications.
属性
分子式 |
C10H13BrN2O3 |
|---|---|
分子量 |
289.13 g/mol |
IUPAC 名称 |
tert-butyl N-(6-bromo-4-oxo-1H-pyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-5-6(14)4-7(11)12-8/h4-5H,1-3H3,(H2,12,13,14,15) |
InChI 键 |
CKLIUQJUKLIGEA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)C=C(N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



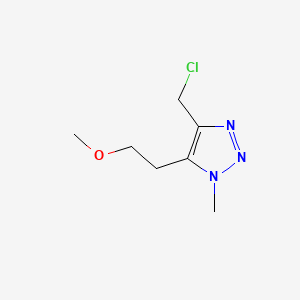
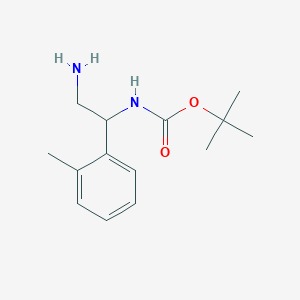
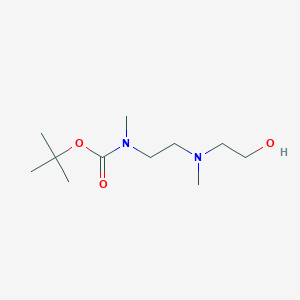
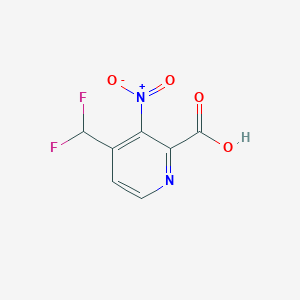
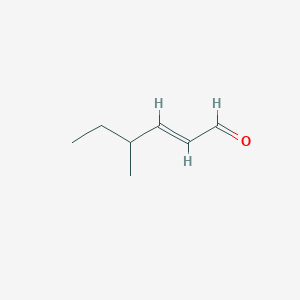
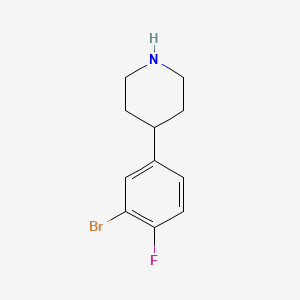

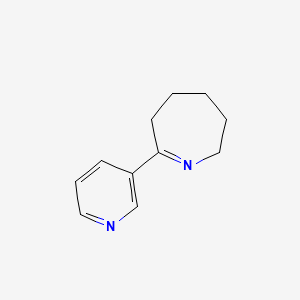
![3-{4-[Cyclohexyl(2-methylpropyl)amino]-3-{[(4-methylphenyl)carbamoyl]amino}phenyl}butanoic acid](/img/no-structure.png)
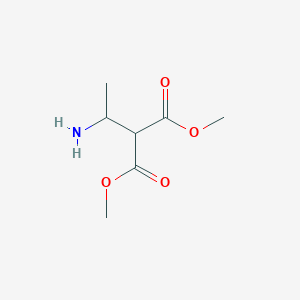
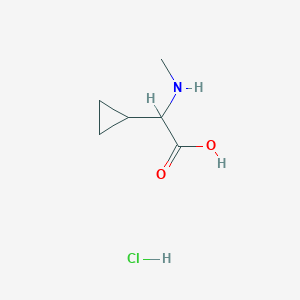
![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13546572.png)
